molecular formula C13H11N3OS2 B2740150 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione CAS No. 866142-94-1

2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione

Cat. No. B2740150
CAS RN: 866142-94-1
M. Wt: 289.37
InChI Key: QCVPFUMOFYOTQZ-UHFFFAOYSA-N
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Description

“2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are known for their wide range of biological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amino compounds, aromatic aldehydes, and malononitrile/ethyl cyanoacetate . In one study, a three-component reaction was used to synthesize a novel four-fused ring heterocyclic system . The reaction involved 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .


Molecular Structure Analysis

The molecular structure of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structure of related compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structures of synthesized compounds were elucidated by various spectral analyses .

Scientific Research Applications

Antitumor and Anticancer Properties

The presence of the N–C–S moiety in 1,3,4-thiadiazolo[3,2-a]pyrimidines makes them potent antitumor agents. Researchers have investigated their ability to inhibit cancer cell proliferation by disrupting DNA replication processes. These compounds hold potential as future antitumor drugs .

Antioxidant Activity

Studies have highlighted the antioxidant properties of 1,3,4-thiadiazolo[3,2-a]pyrimidines. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing novel antioxidants .

Antimicrobial Agents

The compound exhibits antimicrobial activity against various pathogens. Researchers have explored its effectiveness against bacteria and fungi, suggesting its potential use in combating infections .

Antiglycation Agents

1,3,4-Thiadiazolo[3,2-a]pyrimidines have been investigated as antiglycation agents. Glycation plays a role in aging and diabetes-related complications, and compounds like this one may help mitigate glycation-induced damage .

Analgesic Properties

Some studies have reported the analgesic activity of 1,3,4-thiadiazolo[3,2-a]pyrimidines. These compounds could potentially serve as pain-relieving agents .

Neurological Applications

The compound’s structural features make it relevant in treating neurological diseases. Researchers have explored its potential in managing conditions like Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” and related compounds. For instance, the use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .

properties

IUPAC Name

2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVPFUMOFYOTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione

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